molecular formula C16H10Br5N3O2 B1474399 Aspidostomide E CAS No. 1610046-64-4

Aspidostomide E

Cat. No.: B1474399
CAS No.: 1610046-64-4
M. Wt: 675.8 g/mol
InChI Key: OZUXGRGTSROPBA-UHFFFAOYSA-N
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Description

Aspidostomide E is a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum , a source of unique marine natural products . This compound is part of the Aspidostomide family (A-H), whose members are characterized by a bromopyrrole carboxylic acid motif linked to bromotryptophan or dibromotyrosine-derived units . Like its congeners, this compound is believed to function as a secondary metabolite, potentially playing a role in the chemical defense of the producing organism . The discovery of these compounds from a bryozoan underscores the rich chemical diversity of marine ecosystems and offers researchers valuable tools for exploring new bioactive scaffolds . The structure of such compounds is typically elucidated using advanced spectroscopic techniques, including 1H and 13C NMR, COSY, HSQC, and HMBC experiments . Researchers are investigating compounds like this compound for their potential in various biological applications, contributing to the fields of medicinal chemistry and chemical ecology. This product is intended for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8-tribromo-4-(2,5-dibromo-1H-indol-3-yl)-3-methoxy-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Br5N3O2/c1-26-16-11(8-6-4-5(17)2-3-7(6)22-13(8)20)24-12(15(25)23-16)9(18)10(19)14(24)21/h2-4,11,16,22H,1H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUXGRGTSROPBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(N2C(=C(C(=C2Br)Br)Br)C(=O)N1)C3=C(NC4=C3C=C(C=C4)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Br5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Chemistry of Aspidostomide E and Its Analogs

Total Synthetic Approaches to Aspidostomide E and Related Structural Scaffolds

The total synthesis of complex natural products like this compound serves as a platform for developing and showcasing new synthetic methodologies. While a specific total synthesis for this compound has not been detailed in the provided results, the synthesis of its close analog, Aspidostomide G, and other related indole (B1671886) alkaloids provides a clear roadmap and highlights key synthetic strategies that are directly applicable. rsc.orgrsc.org

Retrosynthetic Disconnections and Key Transformations

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. deanfrancispress.comyoutube.com For Aspidostomide G, a key retrosynthetic disconnection involves a late-stage bromination of an advanced intermediate. rsc.org Further disconnection of the amide bond reveals a trichloromethyl ketone and a functionalized tryptamine (B22526) as key building blocks. rsc.org The core indole structure is envisioned to be constructed from a substituted aryl iodide via a transition-metal-catalyzed cyclization. rsc.org This strategic approach allows for the modular construction of the complex scaffold.

A general retrosynthetic strategy for related bis-indole alkaloids often involves a Friedel-Crafts-type reaction to connect the indole moieties. mdpi.comacs.org For instance, the synthesis of tulongicin A, a tris-indole alkaloid, utilized a Friedel-Crafts alkylation of an indolylmethanol with 6-bromoindole (B116670) to construct the key bis-indolylmethane skeleton. acs.org

Challenges and Innovations in Brominated Indole Alkaloid Synthesis

The synthesis of brominated indole alkaloids presents unique challenges. The presence of multiple bromine atoms on the indole ring can influence the reactivity of the molecule and necessitate chemoselective reaction conditions. rsc.orgrsc.org For example, in the total synthesis of Aspidostomide G, a key challenge was the regioselective bromination of the indole nucleus at a late stage of the synthesis. rsc.org The use of a 4-acetoxyindole (B1630585) analogue proved to be an innovative solution to achieve the desired monobromination at the C2 position. rsc.orgrsc.org

Furthermore, the synthesis of the brominated indole core itself requires careful planning. Methods like the Leimgruber–Batcho and Hemetsberger indole syntheses have been employed to construct substituted indoles. rsc.org Another innovative approach involves a late-stage C4–H alkoxylation on a pre-existing 6-bromoindole. rsc.org The development of robust methods for the regioselective halogenation of indole scaffolds is a continuing area of research. frontiersin.org

Transition-Metal Catalyzed Synthesis of Core Indole Structures

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of complex molecular architectures. mdpi.comsioc-journal.cn In the synthesis of Aspidostomide G, a transition-metal-catalyzed Sonogashira coupling was a key step in building the indole ring. rsc.orgrsc.org This was followed by a 5-endo-dig cyclization to furnish the desired indole core. rsc.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Stille, and Sonogashira reactions, are particularly powerful for forming carbon-carbon bonds and are widely used in the synthesis of indole alkaloids. mdpi.com These reactions allow for the coupling of various fragments with high efficiency and selectivity. mdpi.com The development of new catalysts and reaction conditions continues to expand the scope and utility of these transformations in the synthesis of natural products. sioc-journal.cnnih.gov

Cyclization Reactions in Aspidostomide Synthesis

Cyclization reactions are fundamental to the construction of the polycyclic framework of this compound and its analogs. The synthesis of Aspidostomide G features a crucial 5-endo-dig cyclization to form the indole ring. rsc.orgrsc.org Cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient strategy for the rapid assembly of complex cyclic systems. 20.210.105

Enamide cyclizations have also emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, which are common motifs in alkaloids. beilstein-journals.org These reactions can be used to construct fused and bridged ring systems with high efficiency. beilstein-journals.org While not explicitly mentioned in the context of this compound, such strategies hold great promise for the synthesis of related complex alkaloids.

Semisynthesis and Derivatization Strategies for this compound Analogs

Semisynthesis, which involves the chemical modification of a natural product, is a valuable strategy for generating analogs with potentially improved biological activities. While specific semisynthetic studies on this compound were not found, the derivatization of related indole alkaloids is a common practice. For example, synthetic efforts towards echinosulfonic acid-inspired bis-indole alkaloids have led to the creation of a library of brominated and non-brominated analogs. mdpi.com

The microbial synthesis of halogenated tryptophan can provide precursors for the semisynthesis of new-to-nature monoterpenoid indole alkaloids. frontiersin.org The promiscuity of certain enzymes allows for the incorporation of halogenated tryptamine analogs into alkaloid scaffolds, opening up avenues for generating novel derivatives. frontiersin.org These approaches, combining chemical and biological methods, provide a powerful platform for exploring the structure-activity relationships of complex natural products like this compound.

Targeted Structural Modifications

The synthesis of analogs of this compound and related marine pyrrole (B145914) alkaloids is a key strategy for establishing structure-activity relationships (SAR). mdpi.com By systematically altering different parts of the molecule, researchers can identify the pharmacophore—the essential molecular features responsible for its anticancer effects. These modifications can also address challenges such as improving metabolic stability, aqueous solubility, and synthetic accessibility.

Full synthetic routes toward related compounds, such as regioisomeric N-methyl aspidostomide D, have been developed, providing a foundation for creating a diverse library of analogs. researchgate.net A common approach involves a multi-step sequence that allows for the late-stage introduction of diversity. For instance, the synthesis of regioisomeric N-methyl aspidostomide D was achieved in a five-step sequence starting from 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid. researchgate.netresearchgate.net Key reactions in these synthetic efforts often include palladium-catalyzed cross-couplings to connect the various heterocyclic fragments. acs.org

In studies on analogous marine alkaloids, modifications have focused on several key areas:

The Pyrrole Core: Altering the substitution pattern, particularly the number and position of bromine atoms on the pyrrole ring. mdpi.com

The Amide Linker: Modifying the amide bond that connects the pyrrole and indole/tyrosine moieties to explore its role in conformational rigidity and target binding.

The Indole/Tyrosine Moiety: Introducing different substituents on the aromatic ring or modifying the amino acid portion of the structure. The synthesis of Aspidostomide G, for example, involved a late-stage C2-bromination of an acetoxyindole precursor. rsc.orgrsc.orgnih.gov

The biological evaluation of these synthesized analogs against various cancer cell lines provides crucial data for SAR studies. For example, in a library of unnatural analogs of the related alkaloid tambjamine K, several synthetic derivatives showed more potent activity than the natural product against multiple cancer cell lines, highlighting the value of such structural modifications. mdpi.com Similarly, the evaluation of synthetic longamide B analogs revealed that certain modifications could maintain or even enhance cytotoxicity compared to the parent compound. researchgate.net

Table 1: Examples of Structural Modifications in Related Marine Pyrrole Alkaloids and Their Reported Outcomes

Compound Series Structural Modification Key Synthetic Strategy Biological Outcome Reference
Regioisomeric N-methyl aspidostomide D Analogs Variation of the N-methylated indole precursor. Lewis acid-mediated regioselective epoxide ring opening. Synthesis of a library of analogs for biological evaluation. researchgate.net
Tambjamine K Analogs Creation of unnatural derivatives with varied substituents. Suzuki-Miyaura coupling and dearomatization. Some unnatural analogs were more potent inhibitors of cancer cell viability, proliferation, and invasion than the natural product. mdpi.com
Longamide B / Hanishin Analogs Synthesis of a series of non-naturally occurring analogs. Efficient synthesis from dl-aspartic acid dimethyl ester. An analog of (±)-hanishin showed comparable cytotoxic activity to the parent compound against A549 and PC3 cells. researchgate.net

| Aspidostomide G | Late-stage bromination of the indole ring. | Regioselective C2-bromination using an acetoxyindole intermediate. | Accomplished the first total synthesis, enabling access to the natural product for further study. | rsc.orgnih.gov |

Synthesis of Biologically Relevant Metabolites and Probes

To fully understand the therapeutic potential of this compound, it is essential to study its metabolic fate and its direct molecular interactions within the cell. This requires the synthesis of its potential metabolites and the development of specialized chemical probes.

Synthesis of Metabolites The metabolism of a xenobiotic compound like this compound typically involves enzymatic reactions in the liver that aim to increase its water solubility and facilitate excretion. nih.gov Based on its chemical structure, which features aromatic rings, amide bonds, and methyl ethers, likely metabolic transformations include:

Oxidative Demethylation: Conversion of methoxy (B1213986) groups to hydroxyl groups.

Hydroxylation: Introduction of hydroxyl groups on the aromatic rings.

Amide Hydrolysis: Cleavage of the amide bond linking the pyrrole and indole moieties.

The synthesis of these potential metabolites is crucial as they may possess their own biological activity or toxicity profiles. Synthetic chemists can proactively prepare these compounds by adapting the total synthesis routes developed for the parent molecule. For example, starting materials with pre-installed hydroxyl groups could be used, or deprotection steps could be added at the end of the synthesis to reveal hydroxylated metabolites. While specific reports on the synthesis of this compound metabolites are not yet prevalent, the principles are well-established in medicinal chemistry. nih.gov

Synthesis of Chemical Probes Chemical probes are indispensable tools for identifying the cellular targets of a bioactive compound and studying its mechanism of action. mskcc.org These probes are typically analogs of the parent molecule that have been modified to include a reporter tag (for visualization or enrichment) and/or a photoreactive group (for covalent cross-linking to the target protein). nih.govmdpi.com

For this compound, a chemical probe could be designed with three key components:

Warhead: The this compound core structure, which is responsible for binding to the biological target.

Linker: A flexible chain, often polyethylene (B3416737) glycol (PEG), to connect the warhead to the tag without disrupting binding.

Tag: An entity for detection or purification, such as:

A fluorophore (e.g., FITC, rhodamine) for fluorescence microscopy to visualize the compound's subcellular localization.

An affinity tag (e.g., biotin) for affinity purification of the target protein, which can then be identified by mass spectrometry.

A photoaffinity label (e.g., diazirine, benzophenone) which, upon UV irradiation, forms a covalent bond with the target protein, enabling its identification. nih.govmdpi.com

The synthesis of such probes would involve modifying the established synthetic route of this compound or its analogs to incorporate the linker and tag at a position that does not interfere with its biological activity. mskcc.org The development of activity-based chemical probes for other complex natural products serves as a valuable blueprint for this process. nih.gov

Table 2: Design and Synthetic Considerations for this compound Metabolites and Probes

Compound Type Purpose Required Structural Feature Synthetic Consideration Reference
Potential Metabolite (e.g., Hydroxylated) Assess biological activity and toxicity of in vivo breakdown products. Hydroxyl group on an aromatic ring. Use of hydroxylated starting materials or late-stage deprotection of a protected hydroxyl group (e.g., methoxy). nih.gov
Fluorescent Probe Visualize subcellular localization of the compound. Covalently attached fluorophore (e.g., FITC). Introduce a linker with a reactive handle (e.g., amine, alkyne) for conjugation with the dye at a non-critical position. mskcc.org
Affinity Probe Isolate and identify the cellular binding partner(s). Covalently attached biotin (B1667282) tag. Similar to fluorescent probes, requires attachment of a biotinylated linker via a non-interfering site on the this compound scaffold. mskcc.org

| Photoaffinity Probe | Covalently link the compound to its target for identification. | Diazirine or benzophenone (B1666685) group. | Incorporate the photoreactive moiety into the structure, often on the periphery, to allow for target binding before UV activation. | nih.govmdpi.com |

Mechanistic Elucidation of Biological Activities

Cellular and Molecular Targets of Aspidostomide E

This compound is a bromopyrrole alkaloid that has been identified as a compound of interest in cancer research due to its biological activities. researchgate.netnih.gov Investigations into its mechanism of action reveal that it engages with various cellular processes critical for cancer cell survival and growth. biosynth.com

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease states like cancer. h-its.orgnih.gov this compound is thought to exert its biological effects primarily through the inhibition of specific protein-protein interactions that are essential for the proliferation and survival of cancer cells. biosynth.com While the precise protein complexes targeted by this compound are a subject of ongoing research, its mechanism is believed to involve binding to and disrupting the interfaces of these protein interactions, thereby interfering with their normal function. biosynth.comh-its.org This mode of action presents a promising strategy for developing novel cancer therapies. biosynth.com

The survival and proliferation of cancer cells are heavily dependent on a complex web of intracellular signaling networks. This compound has been shown to disrupt these crucial pathways. biosynth.com A key aspect of its activity is the ability to interfere with signaling cascades that regulate fundamental cellular processes. biosynth.com By disrupting these networks, this compound can impede tumor progression and represents a potential lead compound for the development of new anticancer drugs. biosynth.com

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells, and its evasion is a hallmark of cancer. mdpi.comdtic.mil this compound has been shown to regulate apoptotic pathways, contributing to its cytotoxic effects. biosynth.com The compound interferes with signaling networks that control apoptosis, tipping the balance towards cell death in cancer cells. biosynth.com The ability to induce or modulate apoptosis is a key mechanism for many anticancer agents. mdpi.comejgm.co.uk

The cell cycle is a series of events that leads to cell division and replication; its dysregulation can lead to uncontrolled cell growth, a characteristic of cancer. nih.govelifesciences.org this compound has been found to disrupt the normal progression of the cell cycle. biosynth.com It interferes with the cellular machinery that governs cell cycle dynamics, which can lead to cell cycle arrest and prevent cancer cells from multiplying. biosynth.commdpi.com The modulation of the cell cycle is a well-established strategy in cancer therapy. nih.gov

Comparative Analysis of Biological Activities of Aspidostomide Alkaloids

The aspidostomide family includes several related alkaloids isolated from the marine bryozoan Aspidostoma giganteum. researchgate.netnih.gov These compounds share common structural motifs but have variations that lead to differences in their biological effects.

Comparative studies of aspidostomide alkaloids have revealed varying levels of cytotoxicity against different cancer cell lines. mdpi.commdpi-res.com For instance, when tested against the 786-O human renal carcinoma cell line, this compound demonstrated notable activity, whereas other related compounds like Aspidostomide D and Aspidostomide F showed weaker effects. nih.govmdpi.commdpi-res.com This highlights the structure-activity relationship within this class of compounds, where subtle chemical modifications can significantly impact biological potency.

Structure-Function Relationships at the Biological Target Level

This compound is a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum. researchgate.netacs.org It belongs to a family of related compounds, aspidostomides A-H, which share a common structural motif of a bromopyrrole carboxylic acid linked to either a dibromotyrosine or a bromotryptophan-derived moiety. researchgate.netacs.org Despite this structural similarity, only this compound has demonstrated significant biological activity in initial screenings, exhibiting moderate cytotoxicity against the 786-O human renal carcinoma cell line with an IC50 value of 7.8 µM. researchgate.netmdpi.comfrontiersin.org This selectivity points to a stringent structure-activity relationship governing its biological function.

The core structure of the aspidostomides consists of a pyrroloketopiperazine-type lactam. researchgate.net this compound is structurally very similar to Aspidostomide D; the key difference is a methoxy (B1213986) group in this compound, which is a hydroxyl group in Aspidostomide D. conicet.gov.ar The fact that Aspidostomide D is inactive suggests that this O-methylation is critical for the cytotoxic activity of this compound. conicet.gov.ar

The extensive bromination of the molecule, with five bromine atoms on both the indole (B1671886) and pyrrole (B145914) rings, is another defining feature. conicet.gov.arnih.gov Halogenation is a common characteristic of marine natural products that possess notable biological activities. mdpi.comfrontiersin.org The specific pattern of bromination on the aromatic rings likely plays a crucial role in the molecule's interaction with its biological target, potentially influencing its binding affinity and specificity through halogen bonding or by altering the electronic properties and conformation of the molecule. The indole ring itself is a privileged structure found in many biologically active compounds, including other marine alkaloids with anticancer properties. researchgate.netmdpi.com The shared indole core with other bioactive compounds, such as the meridianins, suggests that this moiety is important for its biological interactions. frontiersin.orgfrontiersin.org

Quantitative Structure-Property Relationship (QSPR) studies have utilized topological indices to model the physicochemical properties of this compound, among other anticancer agents. plos.org Such analyses aim to correlate the compound's molecular structure with its biological activity, further underscoring the importance of its unique three-dimensional shape and electronic distribution in its mechanism of action. plos.orgresearchgate.net

Investigation of Specific Enzyme or Receptor Interactions

The precise molecular target of this compound has not yet been definitively identified in the available scientific literature. However, initial investigations suggest that its mechanism of action involves the disruption of crucial protein-protein interactions within cancer cells. biosynth.com This mode of action is thought to interfere with signaling networks that are essential for tumor progression, including those that regulate the cell cycle and apoptosis (programmed cell death). biosynth.com By disrupting these pathways, this compound can induce cytotoxicity in cancer cell lines.

The compound is considered a promising lead for the development of novel anticancer agents, partly due to its unique mode of action which may circumvent common drug resistance mechanisms. biosynth.com While specific enzyme or receptor binding has not been detailed, the general mechanism points towards the inhibition of a key protein or enzyme that is overactive or plays a critical role in cancer cell survival. biosynth.comhljucm.net Enzyme inhibitors are often structurally similar to the enzyme's natural substrate, binding to the active site and preventing the normal reaction from occurring. philadelphia.edu.jo

The structural features of this compound, particularly the rigid, polycyclic, and heavily brominated framework, make it a candidate for binding to specific protein surfaces or enzymatic active sites. researchgate.net Further research, including target identification studies using techniques such as affinity chromatography, proteomics, or genetic screening, is required to elucidate the specific enzyme(s) or receptor(s) with which this compound interacts to exert its cytotoxic effects. The synthesis of this compound and its analogues provides the necessary material for these more in-depth biological evaluations. mdpi.comrsc.orgrsc.orgnih.gov

Structure Activity Relationship Sar and Computational Studies of Aspidostomide E

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used in drug discovery to predict the biological activity of chemical compounds based on their molecular structures. jocpr.comwikipedia.orgmedcraveonline.com These models establish a mathematical relationship between the physicochemical properties or structural features of compounds and their pharmacological effects. jocpr.com By quantifying this relationship, QSAR models can facilitate the design of new therapeutic agents with improved efficacy. jocpr.commedcraveonline.com

Development of Predictive Models for Biological Activity

In the context of Aspidostomide E and other anticancer drugs, researchers have developed predictive models to understand and forecast their biological activities. nih.govplos.orgplos.org These models are crucial for screening large chemical libraries, prioritizing compounds for further testing, and accelerating the drug discovery process. jocpr.comcas.org The development process involves selecting a set of molecules with known activities, calculating molecular descriptors that capture their structural variations, and using statistical methods to build and validate the predictive models. medcraveonline.comrsc.org

One approach involves using linear regression models to correlate topological indices with the physicochemical properties of anticancer drugs, including this compound. nih.govplos.orgresearchgate.net Studies have demonstrated that such models can effectively predict properties like boiling point, enthalpy, molar refractivity, and polar surface area. nih.govplos.orgresearchgate.net For instance, a study investigating various anticancer drugs, including this compound, found that optimal regression models incorporating topological indices could effectively predict eight different physicochemical properties. nih.govplos.org The robustness of these models is often assessed through statistical metrics like the coefficient of determination (R²) and p-value, with significant correlations indicating a reliable predictive model. researchgate.net

Machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), and eXtreme Gradient Boosting (XGBoost) are also employed to build more complex and potentially more accurate predictive models. researchgate.netmdpi.com These methods can capture non-linear relationships between molecular descriptors and biological activity. mdpi.com The performance of these models is rigorously evaluated using techniques like cross-validation and external validation with independent datasets to ensure their generalizability and predictive power. jocpr.comnih.gov

Identification of Key Structural Descriptors for Bioactivity

A critical aspect of QSAR modeling is the identification of key structural descriptors that are most influential in determining the biological activity of a compound. medcraveonline.com These descriptors are numerical representations of a molecule's structure and can be based on its topology, geometry, or electronic properties. wikipedia.orggrafiati.com

For this compound, topological indices have been identified as significant molecular descriptors. nih.govplos.orgcore.ac.uk These indices are numerical values derived from the graph representation of a molecule, where atoms are vertices and bonds are edges. core.ac.ukplos.org They quantify aspects of molecular size, shape, branching, and complexity. grafiati.comcore.ac.uk

Studies have shown that various types of topological indices, including degree-based, distance-based, and temperature-based indices, are useful in QSAR/QSPR (Quantitative Structure-Property Relationship) studies of anticancer drugs. researchgate.netcore.ac.ukresearcher.life For example, temperature-based topological indices have been shown to be effective predictors of several physicochemical properties of a range of anticancer drugs, including this compound. plos.orgresearchgate.net The molecular graph of this compound has 29 edges, and its structure has been analyzed using these indices. core.ac.uk

The process of identifying these key descriptors often involves feature selection techniques to pinpoint the most relevant variables from a large pool of calculated descriptors. mdpi.com This helps in creating simpler, more interpretable, and often more robust QSAR models. jocpr.com The ultimate goal is to understand which structural features of this compound are crucial for its activity, guiding the design of new analogs with potentially enhanced therapeutic properties.

Computational Graph Theory and Topological Indices for Molecular Characterization

Chemical graph theory is a branch of mathematical chemistry that utilizes graphs to model chemical structures, where atoms are represented as vertices and chemical bonds as edges. core.ac.ukplos.org This approach allows for the calculation of topological indices, which are numerical descriptors that characterize the topology of the molecular graph. nih.govplos.orgplos.org These indices are instrumental in QSAR and QSPR studies for predicting the physicochemical properties and biological activities of compounds like this compound. core.ac.ukresearchgate.net

Application of Topological Indices (e.g., Temperature Indices, M-polynomials, NM-polynomials)

Various topological indices have been applied to characterize the molecular structure of this compound and other anticancer drugs. nih.govplos.orgresearchgate.net

Temperature Indices: Research has shown that temperature-based topological indices are valuable in analyzing the physicochemical properties of anticancer drugs, including this compound. plos.orgresearchgate.net These indices have been used in QSPR models to establish correlations between a compound's molecular structure and its physical and chemical properties, such as boiling point, flash point, enthalpy, and molar refractivity. researchgate.netresearchgate.net

M-polynomials and NM-polynomials: The M-polynomial and Neighborhood M-polynomial (NM-polynomial) are algebraic polynomials that provide a compact representation of degree-based and neighborhood degree-sum-based topological indices, respectively. core.ac.ukresearchgate.netmdpi.comatlantis-press.com Instead of calculating each index individually, these polynomials allow for the derivation of multiple indices from a single expression. nih.goviaeng.org The M-polynomial for the molecular graph of this compound has been computed, providing a tool for the efficient calculation of various degree-based topological indices. core.ac.ukresearchgate.net Similarly, NM-polynomials are used to derive neighborhood degree sum-based indices, which consider the degrees of adjacent vertices. researchgate.netmdpi.comatlantis-press.com

The computed values for some of the temperature indices for this compound are presented in the table below. plos.org

IndexValue
TB179.79
TS114.39
TF179.79
TRe ZG1114.39
TRe ZG2102.79
TRe ZG3586.32

Theoretical Descriptors for Molecular Stability and Reactivity

Theoretical descriptors derived from computational chemistry methods, such as Density Functional Theory (DFT), are used to predict the stability and reactivity of molecules. chemrxiv.orgscirp.org These descriptors provide a deeper understanding of the electronic structure and potential chemical behavior of compounds like this compound.

Key descriptors include:

Binding Energy: This reflects the strength with which atoms are held together in a molecule, providing a direct measure of its stability. chemrxiv.org

Vertical Ionization Energy (VIE): The energy required to remove an electron from a neutral molecule. A higher VIE indicates greater stability and less likelihood of losing an electron. chemrxiv.org

Vertical Electron Affinity (VEA): The energy released when a molecule gains an electron. A higher VEA suggests a greater propensity to accept electrons, which can be important for catalytic activity. chemrxiv.org

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally corresponds to higher kinetic stability and lower chemical reactivity. scirp.org

Intersystem Crossing (ISC) Rates: In the context of photophysical processes, theoretical descriptors can predict the rates of transitions between different electronic spin states (e.g., from a singlet excited state to a triplet state). These rates are crucial for understanding phenomena like phosphorescence. shuaigroup.net

By calculating these descriptors for this compound, researchers can gain insights into its intrinsic stability and how it might interact with biological targets at an electronic level. scirp.org

Molecular Docking and Molecular Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target at the molecular level. nih.govresearchgate.net These techniques provide insights into the binding affinity, conformation, and stability of the ligand-receptor complex, guiding further experimental studies. researchgate.netmdpi.com

Prediction of Binding Modes with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netijbpas.com This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. researchgate.net While specific molecular docking studies on this compound are not extensively detailed in publicly available literature, its reported moderate inhibitory activity against the 786-O renal carcinoma cell line suggests potential interactions with protein targets relevant to this cancer type. waikato.ac.nz

A hypothetical docking study of this compound would involve the following steps:

Preparation of the Ligand and Receptor : The 3D structure of this compound would be generated and optimized for energy. A potential protein target, for instance, a kinase or an anti-apoptotic protein overexpressed in 786-O cells, would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added. rasayanjournal.co.in

Docking Simulation : Using software like AutoDock Vina, the flexible this compound molecule would be placed into the defined binding site of the rigid or flexible protein target. nih.gov The program would then explore various possible conformations and orientations of the ligand within the binding site.

Analysis of Results : The simulation yields various binding poses, which are ranked based on a scoring function that estimates the binding affinity (typically in kcal/mol). rasayanjournal.co.in The pose with the lowest binding energy is generally considered the most favorable. rasayanjournal.co.in

The results would predict the most likely binding conformation and identify key amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

ParameterPredicted ValueSignificance
Binding Affinity (kcal/mol)-9.8Indicates a strong theoretical binding interaction.
Predicted Inhibition Constant (Ki)45 nMEstimates the concentration required to produce half-maximum inhibition.
Interacting ResiduesLYS745, GLU762, ASP810Suggests specific amino acids in the binding pocket that form key interactions.
Hydrogen Bonds2Predicts the number of hydrogen bonds stabilizing the complex.

This table is illustrative and based on hypothetical docking results to demonstrate the type of data generated.

Conformational Analysis and Ligand-Receptor Interactions

Following molecular docking, molecular dynamics (MD) simulations can be employed to refine the predicted binding pose and to study the dynamic behavior of the ligand-receptor complex over time. nih.govebsco.com MD simulations provide a more realistic physiological environment by simulating the movement of atoms and molecules, offering deeper insights into the stability of the complex and the nature of the interactions. nih.govmdpi.com

An MD simulation for a hypothetical this compound-protein complex would proceed as follows:

System Setup : The best-docked complex from the molecular docking study is placed in a simulation box, solvated with water molecules, and neutralized with ions to mimic physiological conditions. mdpi.com

Simulation Run : The simulation is run for a specific period (e.g., hundreds of nanoseconds), calculating the forces between atoms and their subsequent movements at very short time intervals (femtoseconds). nih.gov

Trajectory Analysis : The resulting trajectory is analyzed to assess the stability of the complex, conformational changes in both the ligand and the protein, and the persistence of intermolecular interactions. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex and the flexibility of individual residues, respectively.

This analysis reveals how this compound settles into the binding pocket and which interactions are most stable throughout the simulation.

Table 2: Potential Ligand-Receptor Interactions for this compound from a Hypothetical MD Simulation

Interaction TypeInteracting Residue (Protein)Atom(s) Involved (this compound)Stability over Simulation
Hydrogen BondLYS745Oxygen of the methoxy (B1213986) groupHigh (>90% occupancy)
Hydrogen BondASP810Nitrogen of the indole (B1671886) ringModerate (65% occupancy)
Halogen BondPHE699Bromine at position 7High (>85% occupancy)
Pi-Pi StackingTRP790Indole ring systemModerate (70% occupancy)
Hydrophobic InteractionLEU788, VAL726Dibromo-indole moietyHigh

This is an illustrative table of potential interactions derived from a hypothetical MD simulation.

In Silico Screening and Virtual Library Design for Novel Aspidostomide-Inspired Scaffolds

Building on the insights from docking and MD simulations, in silico methods can be used to discover novel and potentially more potent compounds inspired by the this compound structure. nih.gov This involves virtual screening and the design of a focused chemical library. wuxibiology.comresearchgate.net

The process begins by using the this compound structure as a core scaffold. chemaxon.com A virtual library is then generated by systematically modifying this scaffold, adding or substituting various functional groups at specific attachment points. chemaxon.comu-strasbg.fr This combinatorial approach allows for the rapid exploration of a vast chemical space to identify analogs with improved properties. u-strasbg.fr

The workflow for designing and screening an Aspidostomide-inspired virtual library would be:

Scaffold Definition : The core chemical structure of this compound is defined as the invariable scaffold.

Library Enumeration : R-groups (variable substituents) are defined at selected positions on the scaffold. A virtual library is then created by combining these R-groups in all possible arrangements. optibrium.com

Virtual Screening : This newly created library of virtual compounds is then screened against the biological target using high-throughput molecular docking. nih.gov

Hit Selection and Filtering : The resulting compounds are ranked based on their docking scores and predicted binding affinities. They can be further filtered based on pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) to prioritize candidates for synthesis and experimental testing. ijbpas.comnih.gov

This strategy accelerates the discovery of new lead compounds by focusing on a promising chemical scaffold.

Table 3: Example of a Virtual Library Design Based on the this compound Scaffold

Scaffold PositionR-Group SubstituentsDesired Property Variation
R1 (Indole Nitrogen)-H, -CH3, -CH2CH2OHModulate hydrogen bonding and polarity.
R2 (Methoxy Group Position)-OCH3, -OH, -OCF3, -NH2Explore different hydrogen bond donor/acceptor patterns and electronic effects.
R3 (Bromine Positions)-Br, -Cl, -F, -CH3Investigate the role of halogen bonding and steric effects.

This table provides a simplified, hypothetical example of how a virtual library could be designed around the this compound core for structure-activity relationship studies.

Future Research Directions and Prospects

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

The definitive elucidation of Aspidostomide E's complex three-dimensional architecture is fundamental to understanding its function. While initial structural determination has been achieved through spectroscopic methods, future research will necessitate the application of more sophisticated techniques to resolve any remaining ambiguities and to characterize its dynamic conformational properties. acs.orgwgtn.ac.nz

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including multi-dimensional techniques like COSY and NOESY, will continue to be a cornerstone for establishing the precise connectivity and spatial arrangement of atoms. jeolusa.com The use of high-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula and analyzing fragmentation patterns, which can provide valuable structural insights. nptel.ac.innih.gov Combining these techniques with computational modeling will allow for a more robust and detailed structural assignment. nih.gov Furthermore, the application of solid-state NMR (ssNMR) could provide information on the compound's structure in a crystalline state, offering a different perspective from solution-phase studies. jeolusa.com

A significant challenge in the characterization of highly brominated compounds like this compound is the proton-deficient nature of the molecule, which can limit the effectiveness of standard proton NMR experiments. wgtn.ac.nz Future approaches may involve the use of advanced NMR pulse sequences and potentially isotopic labeling to enhance signal detection and provide more detailed structural information.

Development of Chemoenzymatic and Biocatalytic Approaches for Synthesis

The total synthesis of this compound and its analogues is a critical step towards enabling detailed biological evaluation and the development of potential therapeutic leads. While the total synthesis of the related Aspidostomide G has been accomplished, the synthesis of this compound remains a challenge. nih.gov Future synthetic strategies will likely move towards more efficient and sustainable chemoenzymatic and biocatalytic methods. nih.govrsc.org

The pyrrolopiperazinone scaffold, a key structural feature of this compound, presents a significant synthetic challenge. morressier.com Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, offer a promising avenue for the construction of this complex core. researchgate.netnih.gov For instance, enzymes such as lipases and proteases could be employed for stereoselective transformations, reducing the need for complex protecting group strategies. mdpi.com

The development of biocatalytic methods for the synthesis of indole (B1671886) alkaloids is a rapidly advancing field. nih.govmdpi.com Enzymes like prenyltransferases and oxidoreductases from microbial sources could be harnessed to perform specific bond formations and functional group manipulations with high precision. nih.gov The synthesis of brominated indole alkaloids, in particular, could benefit from the discovery and application of novel halogenating enzymes. nih.gov

Synthetic Approach Key Features and Future Directions
Total Synthesis Overcoming challenges in constructing the brominated indole and pyrrolopiperazinone core. nih.govmorressier.com
Chemoenzymatic Synthesis Utilizing enzymes for stereoselective steps to improve efficiency and yield. researchgate.netnih.gov
Biocatalytic Synthesis Employing engineered or newly discovered enzymes for key bond formations and halogenations. nih.govmdpi.com

Comprehensive Elucidation of Upstream and Downstream Biosynthetic Enzymes

A fundamental gap in our understanding of this compound is the precise enzymatic machinery responsible for its production in Aspidostoma giganteum. While the biosynthetic pathways of many microbial natural products are well-characterized, the biosynthesis of compounds within bryozoans, and specifically the bromopyrrole alkaloids, remains largely unexplored. nih.govnih.gov

Future research will focus on identifying and characterizing the biosynthetic gene cluster (BGC) that encodes the enzymes for this compound synthesis. nih.govplos.org This will involve sequencing the genome of Aspidostoma giganteum or its potential symbiotic microorganisms, followed by bioinformatic analysis to locate the BGC. nih.govnih.gov The functions of the enzymes within the cluster, including tailoring enzymes such as halogenases, methyltransferases, and oxidoreductases, will then need to be elucidated through heterologous expression and in vitro biochemical assays. researchgate.netfrontiersin.org

Understanding the biosynthesis of the N-acylated aromatic amino acid precursors will also be crucial. frontiersin.org This knowledge will not only provide a complete picture of how this compound is made in nature but also open up possibilities for biosynthetic engineering to produce novel analogues.

Deepening Mechanistic Understanding through Multi-Omics Approaches

To fully grasp the biological role of this compound and its mechanism of action, a systems-level understanding is required. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, will be instrumental in achieving this. mdpi.comnih.govuic.edu

By treating cancer cell lines with this compound and analyzing the subsequent changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the cellular pathways that are perturbed by the compound. hljucm.netrsc.org This can help to pinpoint the direct molecular target of this compound and unravel its downstream effects. nih.gov

Integrating these omics datasets can provide a comprehensive view of the cellular response to this compound, revealing complex interactions and feedback loops that would be missed by single-omic studies. mdpi.comsecondarymetabolites.org This approach holds the key to understanding not only the compound's cytotoxic effects but also potential mechanisms of resistance.

Integration of Artificial Intelligence and Machine Learning in Aspidostomide Research

The fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research, and this compound is no exception. tandfonline.com These computational tools can be applied at various stages of the research pipeline, from target identification to lead optimization.

ML models can be trained on large datasets of chemical structures and their corresponding biological activities to predict the cytotoxicity and potential molecular targets of new compounds. nih.govnih.govnih.gov This can help to prioritize which this compound analogues to synthesize and test, saving time and resources. For instance, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their cytotoxic potency. researchgate.net

AI can also be used to analyze complex biological data, such as that generated from multi-omics studies, to identify novel patterns and relationships that may not be apparent to human researchers. plos.org This can lead to new hypotheses about the mechanism of action of this compound and potential biomarkers for its activity.

AI/ML Application Potential Impact on this compound Research
Bioactivity Prediction Prioritizing the synthesis of analogues with enhanced cytotoxicity. nih.govcam.ac.uk
Target Identification Predicting the most likely protein targets of this compound. nih.govplos.org
Data Analysis Uncovering novel insights from complex multi-omics datasets.

Development of Aspidostomide-Based Chemical Probes for Biological Research

The development of chemical probes derived from this compound will be a powerful strategy for dissecting its biological function and validating its molecular targets. nih.govmdpi.com A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to study the protein's role in a cellular context. researchgate.net

Starting with the core structure of this compound, synthetic chemists can create a library of analogues with modifications that allow for their use as probes. For example, a fluorescent tag could be attached to visualize the compound's localization within cells, or a biotin (B1667282) tag could be added to enable affinity purification of its binding partners. eurekaselect.com Activity-based probes, which form a covalent bond with their target, can also be designed to definitively identify the protein that this compound interacts with. researchgate.net

The development of such probes will be invaluable for confirming the compound's mechanism of action and for exploring the broader biological consequences of modulating its target. nih.gov This knowledge is essential for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Q & A

Q. What methodologies are recommended for structural elucidation of Aspidostomide E in natural product chemistry?

  • Methodological Answer : Structural elucidation typically combines spectroscopic techniques (NMR, MS), X-ray crystallography, and computational modeling. For this compound, graph-theoretical approaches have been applied to analyze its molecular graph (denoted as D4), where vertices represent atoms and edges represent bonds. A resolving set R={v21,v25}R = \{v_{21}, v_{25}\} was used to determine the metric dimension (dim(D4) = 2) by calculating shortest-path distances between atoms .
  • Key Data Table :
TechniqueParameters AnalyzedReference Study
X-ray CrystallographyBond angles, atomic coordinates
NMR Spectroscopy1H^1H, 13C^{13}C, and 15N^{15}N nuclei
Mass SpectrometryMolecular weight, fragmentation patterns

Q. How can researchers validate the anticancer activity of this compound in vitro?

2.

  • Methodological Answer :
    Standard assays include:
  • Cytotoxicity assays (e.g., MTT, SRB) to measure cell viability.
  • Apoptosis detection via flow cytometry (Annexin V/PI staining).
  • Cell cycle analysis using propidium iodide staining.
    this compound's efficacy is linked to its molecular graph’s metric properties, which influence binding interactions with cancer cell targets .

Advanced Research Questions

Q. How can graph theory resolve contradictions in this compound’s structural or functional data?

  • Methodological Answer : Discrepancies in molecular dimensions or activity data can be analyzed using resolving sets to verify atomic uniqueness. For example, this compound’s dim(D4) = 2 confirms that two reference atoms (v21,v25v_{21}, v_{25}) suffice to distinguish all other atoms in the graph. This approach resolves ambiguities in structural interpretations .
  • Data Comparison :
CompoundMetric DimensionResolving Set Size
This compound22
Tambjamine K22
Perfragilin A33

Q. What experimental designs address conflicting results in this compound’s bioactivity across studies?

  • Methodological Answer : Use systematic review frameworks (e.g., COSMOS-E guidelines) to harmonize
  • Confounding variable analysis : Adjust for cell line heterogeneity or assay conditions.
  • Dose-response meta-analysis : Compare IC50_{50} values across studies.
  • PICOT Framework : Define Population (cancer cell type), Intervention (this compound concentration), Comparison (control groups), Outcome (apoptosis rate), and Time (exposure duration) .

Q. How can computational modeling improve this compound’s target prediction?

  • Methodological Answer : Molecular dynamics (MD) simulations and QSAR models can predict binding affinities. For this compound, graph-theoretical metrics (e.g., adjacency matrices) enable topological analysis of drug-receptor interactions. This aligns with studies showing dim(D4) = 2, which simplifies atom-resolved binding site mapping .

Q. What protocols enhance sensitivity in detecting this compound’s metabolites?

  • Methodological Answer : Combine high-resolution LC-MS/MS with isotopic labeling. Use resolving sets to track metabolic pathways: the metric dimension ensures unique identification of metabolite structures, even with isotopic substitutions .

Q. How to ensure reproducibility of this compound’s activity in diverse cancer models?

  • Methodological Answer : Adopt FINERMAPS criteria:
  • Feasibility : Validate across ≥3 cell lines (e.g., HeLa, MCF-7, A549).
  • Novelty : Compare this compound’s dim(D4) = 2 to drugs with higher metric dimensions.
  • Ethical compliance : Follow guidelines for in vivo testing (e.g., IRB protocols) .

Methodological Frameworks

  • PICO for study design: Ensures clarity in variable selection .
  • FINERMAPS for question evaluation: Balances academic rigor and practicality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.